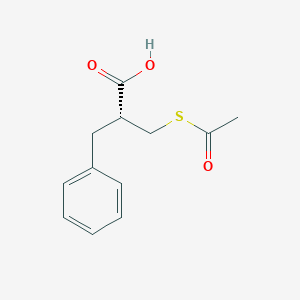

(R)-2-acetylthiomethyl-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-acetylthiomethyl-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-2-acetylthiomethyl-3-phenylpropanoic acid is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a chiral molecule, which influences its biological activity. The molecular formula is C12H14O2S with a molecular weight of approximately 226.3 g/mol. The compound features a thiomethyl group and a phenylpropanoic acid backbone, which are critical for its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metallo-beta-lactamases , enzymes that confer antibiotic resistance by hydrolyzing beta-lactam antibiotics. This inhibition is crucial for restoring the efficacy of these antibiotics against resistant bacterial strains .

Biological Activity

- Antimicrobial Activity : this compound has shown promising antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics .

- Acaricidal Activity : In studies evaluating acaricidal activity against Psoroptes cuniculi, compounds related to 3-phenylpropanoic acids exhibited effective mortality rates, suggesting potential applications in pest control .

- Cyclooxygenase Inhibition : Similar compounds have been evaluated for their ability to inhibit COX enzymes, which play a key role in inflammation and pain pathways. This suggests that this compound may possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- A study demonstrated that derivatives of 2-phenylpropionic acid had significant COX inhibition and antibacterial activity, with some compounds exhibiting better profiles than ibuprofen .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly influenced the biological efficacy of related compounds, indicating the importance of structural optimization in drug design .

Table 2: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Enkephalinase Inhibition

(R)-2-acetylthiomethyl-3-phenylpropanoic acid has been identified as an enkephalinase inhibitor, which is significant for its potential analgesic properties. Enkephalins are endogenous peptides that bind to opioid receptors, and their degradation by enkephalinase can diminish their pain-relieving effects. The (R) isomer exhibits a strong inhibitory action, making it a candidate for developing analgesics and treatments for conditions involving pain management .

Cardiovascular Applications

The compound has also been studied for its effects on the cardiovascular system. It has demonstrated potential in treating hypertension and improving cardiac function. The (S) isomer of related compounds has shown efficacy in lowering blood pressure through angiotensin-converting enzyme (ACE) inhibition, while the (R) isomer can complement these effects by providing additional therapeutic benefits .

Treatment of Irritable Bowel Syndrome (IBS)

Research indicates that this compound may be effective in treating functional colopathies, including irritable bowel syndrome (IBS). Its role as an enkephalinase inhibitor suggests that it could help modulate gut motility and alleviate symptoms associated with IBS, such as abdominal pain and irregular bowel movements .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including optically resolving racemic mixtures using chiral auxiliaries like ephedrine. This process not only enhances the yield of the desired isomer but also minimizes waste production, making it more suitable for industrial applications .

Clinical Efficacy

A multicenter study involving 420 patients with functional colopathies evaluated the efficacy of formulations containing this compound. The study reported significant improvements in patient-reported outcomes related to abdominal pain and bowel regularity when administered at doses ranging from 10 to 100 mg per unit dose over a sustained period .

Comparative Analysis of Isomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Enkephalinase Inhibition | Strong | Weaker |

| ACE Inhibition | Minimal | Significant |

| Cardiovascular Effects | Potentially beneficial | Established efficacy |

| Gastrointestinal Effects | Potentially beneficial | Limited evidence |

Eigenschaften

IUPAC Name |

(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAAXVOKLXDSPD-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.